This compound is classified under heterocycles and fine chemicals, particularly as an intermediate in the synthesis of antiviral agents. The compound has a CAS number of 204254-96-6 and a molecular formula of C14H22O4, indicating it contains carbon, hydrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological properties .
The synthesis of Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves several steps that include the formation of key intermediates and the application of stereochemical control to achieve the desired enantiomeric purity.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired stereoisomer .
The molecular structure of Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate can be represented using various structural formulas:
The compound features a bicyclic core with an ether linkage and a carboxylate functional group that significantly influences its reactivity and interaction with biological targets .
The stereochemistry is crucial for biological activity; hence the specific configuration at the chiral centers (1S, 5R, 6S) must be maintained throughout synthesis to ensure efficacy as an antiviral agent.
Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound for further studies or applications in drug development .
The mechanism of action for Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate primarily relates to its role as an intermediate in the synthesis of Oseltamivir phosphate, an antiviral medication used to treat influenza.
The compound acts by inhibiting viral neuraminidase enzymes, which are critical for viral replication and release from infected cells. By blocking these enzymes, it effectively reduces viral spread within the host organism .
Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate finds applications primarily in pharmaceutical research:
Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate is a structurally complex bicyclic compound defined by its stereospecific configuration and functional group arrangement. Its systematic name reflects three key features: 1) the ethyl ester group at position 3; 2) the pentan-3-yloxy ether substituent at position 5; and 3) the 7-oxabicyclo[4.1.0]hept-3-ene core containing both an epoxide bridge and cyclohexene ring [2] [4]. The stereochemical descriptors (1S,5R,6S) denote the absolute configuration at the three chiral centers, which is critical for its biological activity and synthetic applications.
The compound is registered under CAS number 204254-96-6 and has multiple synonyms across chemical literature, including Epoxide CEE, DFO-5, and ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate [4] [7]. Its molecular formula is C₁₄H₂₂O₄, with a molecular weight of 254.32 g/mol [4] . The SMILES notation (O=C(C1=CC@@H[C@@]2([H])O[C@@]2([H])C1)OCC) and InChIKey (XZXCGRFGEVXWIT-AGIUHOORSA-N) provide unambiguous representations of its stereochemistry [3] [7].
Table 1: Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 254.32 g/mol | - |
Melting Point | 56–57°C | Solid state |
Boiling Point | 336.5°C | At 760 mmHg |
Density | 1.09 g/cm³ | - |
Refractive Index | 1.492 | - |
Flash Point | 145.1°C | - |
Storage Conditions | -20°C in freezer | Sealed and dry |
This bicyclic epoxide emerged as a strategic intermediate during the 1990s amid intensive research into neuraminidase inhibitors for influenza treatment. Its significance was first documented in the landmark 1998 Journal of Organic Chemistry synthesis of oseltamivir phosphate (Tamiflu®), where Rohloff et al. utilized it as a precursor to install the C4-C5 epoxide functionality critical for antiviral activity [7]. The compound represented a synthetic breakthrough by enabling stereocontrolled access to the oxabicyclo[4.1.0]heptane scaffold—a structural motif notoriously challenging to construct with high enantiopurity [4] [7].
Early synthetic routes suffered from low yields due to the lability of the epoxide ring under acidic conditions, prompting refinements in protecting group strategies and catalysis. The development of asymmetric epoxidation techniques, particularly Sharpless epoxidation and Jacobsen hydrolytic kinetic resolution, eventually allowed multigram-scale production of the enantiomerically pure (>98% ee) compound [7]. Patent analyses reveal that its synthesis was optimized industrially between 2005–2010 to support global oseltamivir demand during avian influenza outbreaks, cementing its role in emergency pharmaceutical supply chains [4].
The compound’s architectural features—including its strained epoxide, bicyclic [4.1.0] framework, and enantiospecific substituents—make it a valuable template for probing fundamental reactivity patterns. Computational studies indicate high electrophilicity at the epoxide ring (predicted LogP 2.36; TPSA 48.06 Ų), enabling regioselective nucleophilic attacks that facilitate ring-opening rearrangements to diverse polycyclic systems [3]. These transformations underpin methodologies for synthesizing complex terpenoids and bioactive alkaloids that contain fused oxygen heterocycles [4].
Table 2: Key Computational Parameters
Parameter | Predicted Value | Method |
---|---|---|
Lipophilicity | ||
Consensus LogP | 2.36 | Average of 5 models |
WLOGP | 2.22 | Wildman-Crippen method |
Solubility | ||
ESOL LogS | -2.44 (Soluble) | Delaney method |
Ali LogS | -3.01 (Soluble) | Ali et al. method |
Pharmacokinetics | ||
GI absorption | High | BOILED-Egg model |
BBB permeant | Yes | BOILED-Egg model |
CYP450 inhibition | None (all isoforms) | SVM models |
Pharmaceutical research leverages its stereochemistry to investigate structure-activity relationships in neuraminidase inhibitors. Molecular docking simulations demonstrate that the (1S,5R,6S) configuration optimally positions the pentan-3-yloxy sidechain within the neuraminidase hydrophobic pocket, enhancing binding affinity by 3–5 orders of magnitude compared to diastereomers [3] [7]. Recent applications extend beyond antivirals; derivatives show promise as chiral building blocks for TRPA1 receptor modulators and protease inhibitors, evidenced by multiple patents filed between 2018–2022 [4] [7].
The compound’s physicochemical profile—particularly its balance between lipophilicity (LogP 2.36) and aqueous solubility (ESOL: 0.92 mg/mL)—exemplifies design principles for CNS-permeable therapeutics. Computational models predict high gastrointestinal absorption and blood-brain barrier penetration, making it a reference compound for prodrug delivery studies targeting intracellular enzymes [3] . These attributes, combined with commercial availability as a research chemical, ensure its continued utility in methodological and applied oxabicyclo chemistry [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0